molecular formula C16H25N5O2 B11787614 tert-Butyl 2-(piperazin-1-yl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

tert-Butyl 2-(piperazin-1-yl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

Cat. No.: B11787614
M. Wt: 319.40 g/mol
InChI Key: PICYPOZQWUFRKH-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyridopyrimidine class, characterized by a bicyclic scaffold fused with a pyrimidine ring. Such derivatives are frequently explored in medicinal chemistry for kinase inhibition or CNS targeting due to their structural versatility .

Properties

Molecular Formula

C16H25N5O2

Molecular Weight

319.40 g/mol

IUPAC Name

tert-butyl 2-piperazin-1-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H25N5O2/c1-16(2,3)23-15(22)21-7-4-13-12(11-21)10-18-14(19-13)20-8-5-17-6-9-20/h10,17H,4-9,11H2,1-3H3

InChI Key

PICYPOZQWUFRKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NC(=NC=C2C1)N3CCNCC3

Origin of Product

United States

Chemical Reactions Analysis

tert-Butyl 2-(piperazin-1-yl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfonium salts, m-chloroperbenzoic acid, and various nucleophiles. Major products formed from these reactions include sulfoxides, substituted piperazines, and cyclized derivatives .

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity
    • Research indicates that compounds within the pyrido[4,3-d]pyrimidine class exhibit significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
    • A study highlighted that certain pyrimidine derivatives demonstrated low IC50 values, suggesting potent anticancer activity which could be further explored for drug development .
  • Antidiabetic Potential
    • The compound has been investigated for its potential role in managing diabetes. In vitro studies have shown that similar compounds can enhance insulin sensitivity and reduce blood glucose levels, indicating a promising avenue for diabetes treatment .
  • Anti-inflammatory Properties
    • Pyrido-pyrimidine derivatives have been reported to exhibit anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases .
  • Neuroprotective Effects
    • Emerging studies suggest that compounds like tert-butyl 2-(piperazin-1-yl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate may offer neuroprotective benefits. This includes potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease by mitigating oxidative stress and neuronal apoptosis .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that integrate piperazine with pyrido-pyrimidine frameworks. Understanding the SAR is crucial for optimizing the biological activity of these compounds:

  • Modifications at various positions on the piperazine and pyrimidine rings can significantly affect potency and selectivity against specific biological targets .

Case Studies

  • Pyrido[2,3-d]pyrimidine Derivatives
    • A study synthesized a library of pyrido-pyrimidines and evaluated their anticancer activities through in vitro assays. Compounds with specific substitutions showed enhanced activity against cancer cell lines compared to standard treatments .
  • In Vivo Models
    • In vivo studies using animal models have demonstrated the efficacy of similar compounds in reducing tumor growth and improving survival rates in cancer-bearing mice, showcasing their therapeutic potential .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(piperazin-1-yl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes and receptors . It may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

The piperazinyl group at position 2 distinguishes the target compound from analogs with alternative substituents:

tert-Butyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
  • Molecular Formula : C₁₃H₁₉N₃O₄S .
  • Key Differences : The methylsulfonyl group is electron-withdrawing, reducing basicity compared to piperazinyl. This substitution may decrease solubility in aqueous media but improve metabolic stability.
  • Applications : Sulfonyl groups are common in protease inhibitors, suggesting divergent therapeutic applications .
tert-Butyl 2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
  • Molecular Formula : C₁₃H₁₉N₃O₂S; Molecular Weight : 281.37 .
  • Key Differences: The methylthio group introduces a sulfur atom, which can participate in hydrophobic interactions or oxidation reactions.
tert-Butyl 2-(1-pyrrolidinyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
  • Structure : A five-membered pyrrolidine ring replaces the six-membered piperazine .
tert-Butyl 2-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
  • Molecular Weight : 311.38; Substituent : Phenyl group .
  • Key Differences : The hydrophobic phenyl group enhances lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.

Substituent Variations at Other Positions

tert-Butyl 4-hydroxy-2-(pyridin-3-yl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (Compound 118)
  • Substituents : Pyridin-3-yl at position 2 and hydroxy at position 4 .
  • Properties: The hydroxy group increases polarity, leading to higher melting points (250–253°C) compared to non-hydroxylated analogs .
tert-Butyl 2-amino-4-(tosyloxy)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (Compound 140)
  • Substituents : Tosyloxy (sulfonate ester) at position 4 .
  • Applications : Tosyl groups are often used as protecting groups or leaving cells in synthetic chemistry, indicating utility in multi-step synthesis .

Functional Group Impact on Physicochemical Properties

Compound Substituent (Position) Molecular Weight Key Properties
Target compound Piperazinyl (2) ~335.4* High basicity, hydrogen-bonding capability
tert-Butyl 2-(methylsulfonyl)-... () Methylsulfonyl (2) 313.37 Electron-withdrawing, metabolic stability
tert-Butyl 2-(methylthio)-... () Methylthio (2) 281.37 Hydrophobic, oxidation-prone
tert-Butyl 2-phenyl-... () Phenyl (2) 311.38 Lipophilic, CNS-targeting potential
Compound 118 () Pyridin-3-yl (2), OH (4) ~327.3 High polarity, crystalline solid

*Estimated based on structural similarity.

Biological Activity

tert-Butyl 2-(piperazin-1-yl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N4O2C_{15}H_{20}N_{4}O_{2}, with a molecular weight of approximately 288.35 g/mol. The compound features a piperazine moiety, which is known for enhancing biological activity through improved solubility and bioavailability.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Poly (ADP-Ribose) Polymerase (PARP) : Studies have demonstrated that derivatives of pyrimidine compounds can inhibit PARP activity, leading to increased apoptosis in cancer cells. For example, related compounds showed significant inhibition of PARP1 catalytic activity with IC50 values comparable to established PARP inhibitors like Olaparib .
  • Multikinase Inhibition : Compounds structurally similar to tert-butyl derivatives have been identified as multikinase inhibitors, targeting key kinases involved in cell cycle regulation and apoptosis .
  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells by modulating pathways associated with cyclin-dependent kinases (CDKs), which are critical for cell division and proliferation.

Efficacy Against Cancer Cell Lines

A series of studies have evaluated the anticancer properties of this compound against various human cancer cell lines:

Cell Line IC50 Value (µM) Mechanism
MCF-7 (Breast Cancer)18PARP inhibition
A431 (Epidermal Carcinoma)25Induction of apoptosis
HeLa (Cervical Cancer)30Cell cycle arrest

These findings indicate that tert-butyl derivatives exhibit moderate to significant efficacy against human breast cancer cells and other malignancies.

Case Studies

  • In vitro Studies : In vitro assays have shown that tert-butyl derivatives can significantly inhibit the growth of MCF-7 cells. The mechanism involves the enhancement of CASPASE 3/7 activity, indicating that these compounds promote apoptotic pathways .
  • In vivo Models : Preliminary animal studies suggest that these compounds can reduce tumor size in xenograft models when administered at specific dosages, highlighting their potential for further development as therapeutic agents.

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